molecular formula C22H17N3O B2967932 1,1-Diphenyl-3-(quinolin-3-yl)urea CAS No. 496038-44-9

1,1-Diphenyl-3-(quinolin-3-yl)urea

Cat. No.: B2967932
CAS No.: 496038-44-9
M. Wt: 339.398
InChI Key: KOIYDKQTUUDHRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Diphenyl-3-(quinolin-3-yl)urea is a chemical compound that belongs to the class of urea derivatives. It is characterized by the presence of two phenyl groups and a quinoline moiety attached to a urea backbone.

Preparation Methods

The synthesis of 1,1-Diphenyl-3-(quinolin-3-yl)urea typically involves the reaction of quinoline derivatives with diphenylurea. One common method includes the use of quinoline-3-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with diphenylurea in the presence of a base such as triethylamine to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

1,1-Diphenyl-3-(quinolin-3-yl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound exhibits biological activity and has been investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating diseases such as diabetes and cancer.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,1-Diphenyl-3-(quinolin-3-yl)urea involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme α-glucosidase, which plays a crucial role in carbohydrate metabolism. This inhibition leads to a decrease in blood glucose levels, making it a potential candidate for diabetes treatment . Additionally, the compound’s quinoline moiety allows it to intercalate with DNA, disrupting the replication process and exhibiting anticancer activity .

Comparison with Similar Compounds

1,1-Diphenyl-3-(quinolin-3-yl)urea can be compared with other similar compounds, such as:

    1,3-Diphenylurea: Lacks the quinoline moiety and thus has different biological activities and applications.

    Quinoline-3-carboxylic acid derivatives: These compounds share the quinoline core but differ in their functional groups, leading to varied chemical and biological properties.

    N-Phenyl-N’-quinolin-3-ylurea: Similar structure but with different substitution patterns, affecting its reactivity and applications.

Properties

IUPAC Name

1,1-diphenyl-3-quinolin-3-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O/c26-22(24-18-15-17-9-7-8-14-21(17)23-16-18)25(19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-16H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIYDKQTUUDHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NC3=CC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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